molecular formula C10H7NO4 B1338701 4-(Acetylamino)phthalic anhydride CAS No. 22235-04-7

4-(Acetylamino)phthalic anhydride

Cat. No. B1338701
CAS RN: 22235-04-7
M. Wt: 205.17 g/mol
InChI Key: PFYOXMCPLCYYAQ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phthalic anhydride is a chemical compound that can be synthesized through a Friedel-Crafts reaction, which involves the reaction of o-phthalic anhydride with acetanilide in the presence of a catalyst such as AlCl_3. This compound is of interest due to its potential applications in the synthesis of pharmaceutical intermediates and other organic compounds .

Synthesis Analysis

The synthesis of related compounds, such as 2-(4′-acetylaminobenzoyl)benzoic acid, has been achieved by reacting o-phthalic anhydride with acetanilide using AlCl_3 as a catalyst. The reaction is carried out in 1,2-dichlorethene as a solvent, and the optimal conditions have been identified to yield a 70.4% product. The reaction temperature and molar ratios of reactants and catalyst play a crucial role in the synthesis efficiency .

Molecular Structure Analysis

The molecular structures of synthesized compounds are characterized using various analytical techniques such as ^1H NMR, IR, MS, and elemental analysis. These methods provide detailed information about the molecular framework and functional groups present in the compound, which are essential for confirming the identity and purity of the synthesized material .

Chemical Reactions Analysis

The synthesized compounds can undergo further chemical reactions, such as deacetylation in an acid solution to yield different products. These reactions are important for the modification of the synthesized compounds to achieve desired properties or functionalities for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. Techniques like HPLC can be used to monitor the reaction process and determine the selectivity and conversion rates of the reactants. The trans to cis ratio of isomers, for instance, can be a critical parameter in the synthesis of certain pharmaceutical intermediates, as seen in the synthesis of trans-4-(N-acetylamido)cyclohexanol . The overall yield and the effects of various factors on the synthesis process can be investigated to optimize the properties of the final product .

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Acetylamino)phthalic anhydride, as a derivative of phthalic anhydride, finds its applications primarily in synthesis and chemical reactions. For instance, 2-(4′-Acetylaminobenzoyl)benzoic acid, a derivative, is synthesized through the Friedel-Crafts reaction, involving o-phthalic anhydride and acetanilide with AlCl_3 as a catalyst (Liu Zhao-feng, 2006). Additionally, phthalic anhydride is utilized in the synthesis of various compounds, including N-substituted imides, through reactions with aromatic primary amines in acetic acid (P. Kumar et al., 2011).

Environmental Applications

In environmental applications, phthalic anhydride is explored for the electrochemical oxidation in wastewater treatment, specifically for the removal of toxic and non-biodegradable organic compounds (S. Chellammal et al., 2016). This showcases its potential in addressing industrial effluent contamination.

Material Science

In material science, the application of phthalic anhydride extends to the improvement of the light stability of wood panels. Esterification with phthalic anhydride among others results in significant changes in color and chromophores generation, influencing the photostability of treated wood (Shang-Tzen Chang & Hui-Ting Chang, 2001).

Catalysis and Engineering

Phthalic anhydride also plays a crucial role in catalysis and engineering. It is a key ingredient in the production of plasticizers for PVC, highlighting its significance in the polymer industry (V. Nikolov et al., 1991).

Safety And Hazards

While specific safety data for 4-(Acetylamino)phthalic anhydride is not available, anhydrides can be harmful if swallowed, very toxic in contact with skin, and irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOXMCPLCYYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220830
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)phthalic anhydride

CAS RN

22235-04-7
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22235-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WA Lawrance - Journal of the American Chemical Society, 1920 - ACS Publications
… Kliegl are identical with those obtained by the author from 4-acetylaminophthalic anhydride. … 3-acetylamino-phthalic anhydride and 4-acetylamino-phthalic anhydride, respectively, have …
Number of citations: 5 pubs.acs.org
M Gomberg, NA Lange - Journal of the American Chemical …, 1920 - ACS Publications
… The reactions of aluminum chloride and benzene with 3-nitrophthalic anhydride, 4-nitro-phthalic anhydride, 3-acetylamino-phthalic anhydride and 4-acetylamino-phthalic anhydride, …
Number of citations: 1 pubs.acs.org
WA Lawrance - Journal of the American Chemical Society, 1921 - ACS Publications
As pointed out in a previous paper1 an unsymmetrical phthalic anhydride with benzene and aluminum chloride may give two acid products. In some of the reactions described in this …
Number of citations: 1 pubs.acs.org

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